Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Catalog No.
S12403943
CAS No.
3479-50-3
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbama...

CAS Number

3479-50-3

Product Name

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

IUPAC Name

benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)

InChI Key

NGEWHDOZPGSSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, with the chemical formula C11H14N2O4C_{11}H_{14}N_{2}O_{4} and CAS number 70897-15-3, is a carbamate derivative of an amino acid. This compound features a benzyl group attached to a carbamate moiety, which enhances its biological activity and solubility. The molecular weight of this compound is approximately 238.24 g/mol. It is characterized by the presence of functional groups such as an amino group, hydroxyl group, and a carbonyl group, contributing to its reactivity and potential applications in medicinal chemistry .

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Deprotection Reactions: The benzyl group can be removed under hydrogenation conditions or through catalytic deprotection methods, allowing for further functionalization of the molecule.
  • Hydrolysis: The carbamate bond can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding amine and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate exhibits notable biological activities, particularly as a potential therapeutic agent. Its structure suggests it may interact with various biological targets:

  • Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties.
  • Enzyme Inhibition: It may serve as an inhibitor for certain enzymes involved in metabolic pathways.
  • Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests possible neuroprotective applications, although further research is necessary to confirm these effects .

The synthesis of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions:

  • Starting Materials: Begin with serine or its derivatives as the core structure.
  • Carbamate Formation: React the amino acid with benzyl chloroformate to introduce the benzyl carbamate moiety.
  • Hydroxyl Group Protection/Deprotection: Protecting groups may be used during synthesis to prevent unwanted reactions at the hydroxyl site.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure high yields and purity levels suitable for further biological testing and application .

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has several potential applications:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its unique structure and biological activity.
  • Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.

The versatility of this compound makes it valuable in various fields, including pharmaceuticals and biotechnology .

Interaction studies are crucial for understanding how Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate interacts with biological systems:

  • Binding Studies: Investigating how the compound binds to specific enzymes or receptors can provide insight into its mechanism of action.
  • Toxicity Assessments: Evaluating cytotoxicity in cell lines helps determine safety profiles for potential therapeutic use.
  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) properties is essential for predicting bioavailability.

These studies are fundamental for advancing the compound's development as a therapeutic agent .

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate shares structural similarities with several compounds, each possessing unique characteristics:

Compound NameStructureKey Features
Tert-butyl (S)-(1-benzylamino)-3-hydroxy-1-oxopropan-2-yl carbamateC13H19N2O4Contains a tert-butyl group; enhanced lipophilicity
Benzyl N-Cbz-serine amideC12H15N2O4Different protecting group; used in peptide synthesis
Benzyl {3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-y}carbamateC13H18N2O5Additional methoxy group; potential for different reactivity

The unique combination of functional groups in Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate distinguishes it from these compounds, particularly regarding its potential biological activities and applications .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

238.09535693 g/mol

Monoisotopic Mass

238.09535693 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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